molecular formula C12H11NO3 B6207662 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 2163002-91-1

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B6207662
CAS No.: 2163002-91-1
M. Wt: 217.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and biological properties. Isoindole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous-flow systems for the efficient synthesis of acryloyl chloride, which is a key intermediate .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the prop-2-enoyl group.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its biological activity, including enzyme inhibition and modulation of signaling pathways .

Properties

CAS No.

2163002-91-1

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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